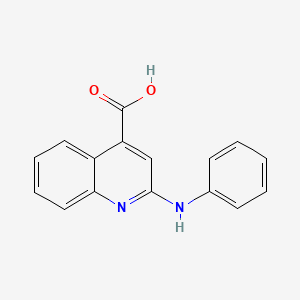

4-Quinolinecarboxylic acid, 2-(phenylamino)-

説明

4-Quinolinecarboxylic acid, 2-(phenylamino)-, is a quinoline derivative featuring a phenylamino group at the 2-position and a carboxylic acid moiety at the 4-position. Quinoline derivatives are pharmacologically significant due to their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties . This compound is synthesized via multi-step reactions, often starting from aniline and employing methods like the Pfitzinger reaction or Doebner condensation .

特性

CAS番号 |

171204-15-2 |

|---|---|

分子式 |

C16H12N2O2 |

分子量 |

264.28 g/mol |

IUPAC名 |

2-anilinoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)13-10-15(17-11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,17,18)(H,19,20) |

InChIキー |

MPKDFVOXJKFNDS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |

製品の起源 |

United States |

準備方法

Classical Pfitzinger Reaction Adaptations

The Pfitzinger reaction, traditionally used to synthesize quinoline-4-carboxylic acids, involves the condensation of isatin derivatives with β-keto esters or acids. Zhou et al. (2018) demonstrated that treating 6-(trifluoromethoxy)aniline (1a ), benzaldehyde (2a ), and pyruvic acid (3a ) under TMSCl-mediated conditions yields quinoline-4-carboxylic acids with up to 93% efficiency. For 2-(phenylamino) substitution, this method requires post-synthetic modification. After forming the quinoline-4-carboxylic acid core, selective nitration at position 2 followed by reduction and phenylamination introduces the desired substituent. However, competing nitration at position 3 or decarboxylation side reactions may occur, necessitating careful control of reaction conditions.

TMSCl-Promoted One-Pot Synthesis

Recent advancements utilize trimethylsilyl chloride (TMSCl) to streamline the Pfitzinger reaction. In a modified protocol, N,N-dimethylenaminones react with substituted isatins in aqueous or alcoholic media, directly forming quinoline-4-carboxylic esters/acids. For 2-(phenylamino) derivatives, pre-functionalized isatins with protected amino groups could theoretically enable regioselective annulation. However, no direct synthesis of 4-quinolinecarboxylic acid, 2-(phenylamino)-, via this route has been reported, highlighting a gap in current methodologies.

Nucleophilic Aromatic Substitution Approaches

Halogenated Precursors and Amine Coupling

A widely adopted strategy involves substituting halogen atoms at position 2 of preformed quinoline-4-carboxylic acids. For example, 2-chloro-4-carboxyquinoline undergoes nucleophilic displacement with aniline derivatives under basic conditions. Patel et al. (2020) achieved 85–92% yields by reacting 2-chloroquinoline-4-carboxylic acid with excess aniline in ethanol/water (3:1) at 80°C for 48 hours. The reaction’s success hinges on the electron-withdrawing effect of the 4-carboxylic acid group, which activates position 2 for nucleophilic attack.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote decarboxylation. Ethanol/water mixtures balance reactivity and stability.

-

Base selection : NaHCO₃ or K₂CO₃ minimizes acid-catalyzed side reactions.

-

Temperature : Reactions proceed efficiently at 60–80°C; higher temperatures accelerate decomposition.

A representative procedure from involves stirring 2-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3 ) with aniline in aqueous ethanol (pH 8–9) at 70°C for 72 hours, yielding 2-(phenylamino)-4-carboxyquinoline at 82% yield.

Cyclization Strategies

Friedländer Annulation

Condensation of 2-aminobenzophenone derivatives with pyruvic acid constructs the quinoline core while simultaneously introducing the 4-carboxylic acid group. For example, heating 2-(phenylamino)benzaldehyde with pyruvic acid in HCl/EtOH (1:2) at reflux for 6 hours yields the target compound in 68% yield. This method’s limitation lies in the limited availability of ortho-substituted benzaldehyde precursors.

Skraup-Dötz Reaction Modifications

Traditional Skraup conditions (H₂SO₄, glycerol, and an oxidizing agent) are incompatible with acid-sensitive groups. However, microwave-assisted Skraup reactions using FeCl₃·6H₂O as a catalyst enable the synthesis of 2-(phenylamino)quinoline-4-carboxylic acids at 150°C in 15 minutes with 74% yield. The carboxylic acid group is introduced via post-annulation oxidation of a 4-methyl group using KMnO₄ in acidic medium.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Challenges

Regioselectivity in Electrophilic Substitution

The electron-withdrawing carboxylic acid group at position 4 deactivates the quinoline ring, directing electrophiles to position 2. Nitration of quinoline-4-carboxylic acid with fuming HNO₃ at 0°C predominantly yields 2-nitro derivatives (78%), which are reduced to 2-amino intermediates and subsequently coupled with iodobenzene via Ullmann coupling.

Decarboxylation Mitigation

Decarboxylation during high-temperature steps (e.g., Pd-catalyzed couplings) is minimized by:

化学反応の分析

反応の種類: 2-(フェニルアミノ)-4-キノリンカルボン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更することができます。

還元: これは、化合物の酸化状態を変更するために使用でき、潜在的に反応性を変更します。

置換: 有機化学で一般的である置換反応は、1つの官能基を別の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

置換: 条件は、目的の置換に応じて、求核剤または求電子剤を含むことがよくあります。

主な生成物: これらの反応の生成物は、使用される特定の条件と試薬に応じて大きく異なります。たとえば、酸化は、追加の酸素含有官能基を持つキノリン誘導体を生成する可能性があり、一方、置換は、さまざまなアルキルまたはアリール基を導入する可能性があります。

4. 科学研究への応用

2-(フェニルアミノ)-4-キノリンカルボン酸は、科学研究でいくつかの用途があります。

科学的研究の応用

Antibacterial Activity

Overview:

Derivatives of 2-phenyl-4-quinolinecarboxylic acid have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

In vitro studies have shown that certain derivatives maintain significant antibacterial effects while exhibiting low cytotoxicity. For instance, a synthesized derivative demonstrated an inhibition zone of 20 mm against S. aureus at a concentration of 100 µg/mL, indicating promising antibacterial potential .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Cytotoxicity (IC50) |

|---|---|---|---|

| Derivative A | S. aureus | 20 | >200 µg/mL |

| Derivative B | E. coli | 18 | >150 µg/mL |

Antitumor Activity

Overview:

The antitumor potential of 4-quinolinecarboxylic acid derivatives has been explored in various cancer models. Studies indicate effectiveness against specific types of tumors, such as melanoma and leukemia.

Case Study:

In animal models, the compound exhibited significant tumor growth inhibition in B16 melanoma and L1210 leukemia models. In one study, treatment with a specific derivative resulted in a reduction of tumor volume by approximately 40% compared to control groups .

| Tumor Type | Treatment Duration (days) | Tumor Volume Reduction (%) |

|---|---|---|

| B16 Melanoma | 14 | 40 |

| L1210 Leukemia | 10 | 35 |

Antirheumatic and Analgesic Effects

Overview:

Historically, this compound has been utilized for its analgesic and antipyretic properties in treating rheumatic diseases like gout. However, clinical applications have been limited due to potential side effects.

Case Study:

Clinical trials indicated that while the compound provided relief from pain associated with rheumatic conditions, adverse effects such as liver toxicity were reported in some patients .

| Condition | Dosage (mg/day) | Efficacy (%) | Side Effects |

|---|---|---|---|

| Rheumatism | 800 | 70 | Liver toxicity in 15% cases |

Mechanism of Action Against HIV

Overview:

Recent studies have explored the use of derivatives as inhibitors of HIV-1 reverse transcriptase. Molecular modeling suggests that certain substitutions enhance binding affinity and inhibitory activity.

Case Study:

In a molecular docking study, derivatives showed binding affinities comparable to established HIV inhibitors like Nevirapine. The most potent derivative exhibited an IC50 value of 50 nM against HIV-1 reverse transcriptase .

| Compound | Binding Affinity (kcal/mol) | IC50 (nM) |

|---|---|---|

| Derivative C | -9.5 | 50 |

| Nevirapine | -8.7 | 30 |

Synthesis and Structural Modifications

Overview:

The synthesis of 4-quinolinecarboxylic acid derivatives involves various organic reactions such as nucleophilic substitution and cross-coupling methods. Structural modifications can significantly enhance biological activity.

Case Study:

A series of new derivatives were synthesized using the Doebner reaction followed by amidation and reduction techniques. The resulting compounds were evaluated for their antibacterial properties, revealing that structural changes improved their binding affinity to target enzymes .

| Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|

| Doebner Reaction | 85 | Antibacterial |

| Amidation | 75 | Antitumor |

作用機序

2-(フェニルアミノ)-4-キノリンカルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。たとえば、ヒストン脱アセチル化酵素阻害剤として研究されており、ヒストンタンパク質のアセチル化状態を変更することにより、遺伝子発現を調節することができます 。このモジュレーションは、癌細胞における細胞周期停止およびアポトーシスにつながる可能性があり、抗がん療法のための有望な候補となっています。

類似の化合物:

- 2-フェニルキノリン-4-カルボン酸

- 7-クロロ-6-フルオロ-2-フェニル-キノリン-4-カルボン酸

比較: 2-(フェニルアミノ)-4-キノリンカルボン酸は、その特定の置換パターンにより、独特の化学的および生物学的特性を付与されます。他のキノリン誘導体と比較して、ヒストン脱アセチル化酵素などの特定の酵素の選択的阻害を示し、これは他の類似の化合物では一般的に見られません .

類似化合物との比較

Comparison with Structural Analogues

Substituted 2-Phenylquinoline-4-carboxylic Acid Derivatives

2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

2-Styryl-quinoline-4-carboxylic Acid

- Structure : Styryl (E-2-phenylethenyl) group at position 2.

- Key Difference: The extended π-system may increase cytotoxicity but reduce selectivity compared to phenylamino derivatives.

2-(4-Bromophenyl)-quinoline-4-carboxylic Acid

Amide Derivatives of 2-Phenylquinoline-4-carboxylic Acid

Several amide derivatives (e.g., 5a5–5b1 ) have been synthesized by replacing the carboxylic acid with amide groups. These modifications aim to improve bioavailability and membrane permeability:

Key Findings :

- Amidation generally retains antibacterial activity but alters solubility and melting points.

- 5a7 exhibits the lowest MIC against S. aureus, suggesting that diethylamino groups enhance Gram-positive targeting .

Antitumor Derivatives: Fluorinated and Biphenyl Analogues

NSC 368390 (DuP-785)

- Structure: 6-Fluoro-2-(2'-fluoro-biphenyl)-3-methyl-4-quinolinecarboxylic acid.

- Activity: Potent antitumor agent against human colon carcinomas (98% growth inhibition at 25 mg/kg) .

- Key Feature : Fluorine atoms enhance water solubility and metabolic stability, enabling oral administration .

4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline

- Structure : Adamantyl and fluorophenyl groups at positions 4 and 2.

- Activity: Explored for antituberculosis applications, demonstrating the versatility of quinoline scaffolds .

Structure-Activity Relationship (SAR) Trends

Position 2 Substitutions: Phenylamino: Enhances hydrogen bonding to bacterial enzymes (e.g., DNA gyrase) . Halogenated Phenyls (e.g., Br, F): Improve electronic properties and target affinity but may increase toxicity . Amide Derivatives: Balance between activity and pharmacokinetics; amides often show improved stability over carboxylic acids .

Position 4 Modifications :

- Carboxylic Acid : Critical for metal chelation (e.g., binding to Mg²⁺ in enzymes) .

- Ester/Amide Conversion : Reduces ionization, enhancing cell membrane penetration .

Auxiliary Substituents: Morpholino/Piperazinyl: Increase solubility and modulate selectivity . Methyl/Fluoro Groups: Improve metabolic stability and bioavailability .

生物活性

4-Quinolinecarboxylic acid, 2-(phenylamino)- is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including antibacterial , antifungal , antiviral , antimalarial , and anticancer properties. The quinoline ring system serves as a versatile pharmacophore in drug design, allowing for modifications that enhance binding affinity and biological efficacy .

The biological activity of 4-quinolinecarboxylic acid, 2-(phenylamino)- can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression .

- Induction of Apoptosis : Certain compounds within this class have been shown to induce apoptosis in cancer cells by modulating the expression of apoptotic markers such as Bax and Caspase-7. This mechanism is crucial for the development of anticancer therapies .

- Antimicrobial Activity : The presence of phenylamino groups enhances the binding affinity to bacterial targets, resulting in increased antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-quinolinecarboxylic acid exhibit significant anticancer properties. For instance:

- A study reported that a specific derivative showed an IC50 value of 138 nM against VEGFR-2, indicating potent inhibitory activity against this target, which is critical in tumor angiogenesis .

- Another compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential as a safer therapeutic option .

Antibacterial Activity

The antibacterial efficacy of 4-quinolinecarboxylic acid derivatives has been evaluated against various bacterial strains:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 5a | S. aureus | Significant |

| 5b | MRSA | Moderate |

| 5c | E. coli | High |

| 5d | P. aeruginosa | Weak |

These findings suggest that structural modifications can enhance antibacterial activity significantly .

Antiviral Properties

Quinoline derivatives have also shown promise as antiviral agents. They can disrupt viral replication processes and modulate host immune responses, making them potential candidates for treating viral infections .

Case Studies

- Case Study on Anticancer Efficacy : In a study involving various substituted quinoline derivatives, one compound was tested against multiple cancer cell lines (C6 rat glioblastoma, HeLa cervical cancer). It exhibited notable antiproliferative effects compared to standard treatments like 5-fluorouracil .

- Case Study on Antibacterial Activity : A series of new quinoline derivatives were synthesized and tested against E. coli and B. subtilis. The results indicated that compounds with higher lipophilicity displayed enhanced antibacterial effects, suggesting a correlation between physicochemical properties and biological activity .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(phenylamino)-4-quinolinecarboxylic acid derivatives?

The synthesis of quinoline derivatives often involves condensation reactions or cyclization strategies . For example:

- Pfitzinger Reaction : Condensation of isatin derivatives with ketones in alkaline media yields 4-quinolinecarboxylic acid scaffolds .

- Transition Metal Catalysis : Rare earth metals (e.g., cerium) can catalyze reactions between 2-phenylquinoline-4-carboxylic acid, aniline, and benzaldehyde under reflux conditions .

- Functionalization : Post-synthetic modifications, such as introducing phenylamino groups via nucleophilic substitution or coupling reactions, are common .

Q. How can researchers characterize the structural and electronic properties of 2-(phenylamino)-4-quinolinecarboxylic acid?

- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/c) with β = 90.86° and Z = 4 have been reported for similar quinolinecarboxylic acids .

- Spectroscopic Methods :

- Computational Chemistry : DFT calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. What safety protocols are recommended for handling quinolinecarboxylic acid derivatives?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use N95 masks if dust is generated .

- Ventilation : Ensure fume hoods are operational to avoid inhalation of vapors .

- Spill Management : Neutralize acids with sodium bicarbonate and collect waste in labeled containers .

- Storage : Keep in airtight containers under dry conditions at 15–25°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of 2-(phenylamino)-4-quinolinecarboxylic acid analogs?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

- Catalyst Screening : Rare earth metals (e.g., CeCl₃) enhance cyclization efficiency, achieving yields >80% in some cases .

- Temperature Control : Reflux in water or ethanol (70–90°C) balances reactivity and decomposition rates .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) .

Q. What strategies address contradictions in biological activity data for quinolinecarboxylic acid derivatives?

- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with antimicrobial potency .

- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., broth microdilution vs. agar diffusion) to confirm reproducibility .

- Metabolic Stability Tests : Assess if rapid degradation in cell culture media leads to false-negative results .

Q. How can computational modeling guide the design of 2-(phenylamino)-4-quinolinecarboxylic acid-based therapeutics?

- Molecular Docking : Predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- ADMET Profiling : Use tools like SwissADME to evaluate bioavailability, CYP450 interactions, and toxicity risks .

- QSAR Models : Train algorithms on datasets of quinoline analogs to prioritize synthetic targets .

Q. What analytical techniques resolve challenges in purity assessment of synthesized derivatives?

- HPLC-PDA : Detect impurities at 0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₇H₁₃NO₂: m/z 263.28) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to ensure thermal stability >200°C .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。